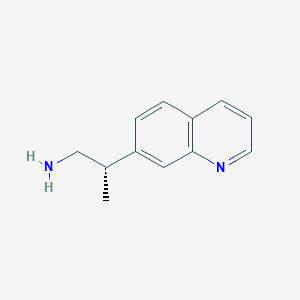![molecular formula C26H22ClN3O B2910971 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189501-97-0](/img/structure/B2910971.png)
5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that belongs to the class of pyrimidoindole derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown high anti-tumor activity . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
It’s known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . This suggests that this compound may also interact with its targets to inhibit their growth and proliferation.
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the proliferations of hela, a549, hepg2, and mcf-7 cell lines . This suggests that this compound may affect the biochemical pathways involved in the growth and proliferation of these cells.
Result of Action
It’s known that similar compounds have shown to inhibit the cytolytic activity of cancer cells . This suggests that this compound may also have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can vary depending on the type of cancer cells they target . This suggests that the action environment can influence the efficacy of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments include its potent anticancer and antiviral activities, as well as its anti-inflammatory and antioxidant properties. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions.
Métodos De Síntesis
The synthesis of 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzyl bromide in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with 2-bromo-1-(4-chlorobenzyl)-1H-indole to obtain the final product.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer activity against different types of cancer cells, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-methyl-3-(1-phenylethyl)pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-17-8-13-23-22(14-17)24-25(29(23)15-19-9-11-21(27)12-10-19)26(31)30(16-28-24)18(2)20-6-4-3-5-7-20/h3-14,16,18H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPKKJYCPTVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)C(C)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
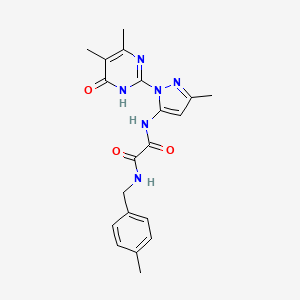
![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)
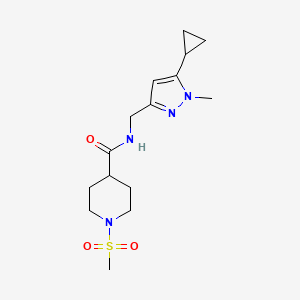
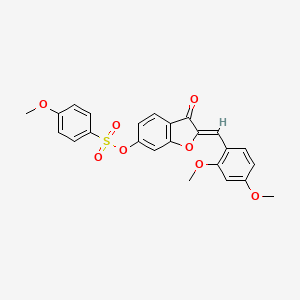
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B2910898.png)

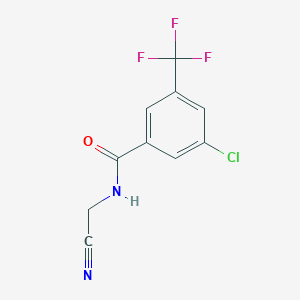
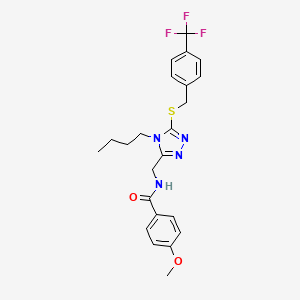
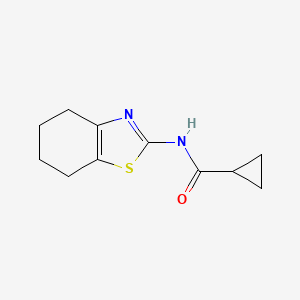
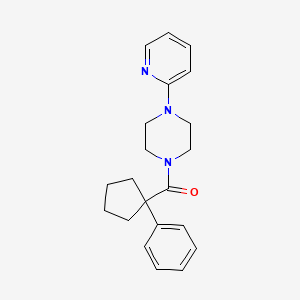
![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)
![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)
